2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one
Overview
Description
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Biological Activity
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 198.26 g/mol. The compound features an octahydro-cyclopenta[e][1,4]oxazepine moiety, which is integral to its biological activity. This structure enhances metabolic stability and therapeutic efficacy by providing a unique scaffold for interaction with biological targets.
Antagonist for Protease Activated Receptor 1 (PAR1)
Recent studies have identified this compound as a potential antagonist for the Protease Activated Receptor 1 (PAR1). PAR1 plays a crucial role in platelet activation and thrombus formation, making this compound a candidate for antiplatelet therapy. Inhibition of PAR1 could lead to applications in treating cardiovascular diseases by reducing excessive platelet aggregation and promoting vascular health.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization
- Sonogashira coupling
- 1,5-enyne cyclization
These methods are designed to produce derivatives that may exhibit enhanced biological properties or improved pharmacokinetics.
Cytotoxic Activity
In vitro studies have evaluated the cytotoxic activity of related compounds against various cancer cell lines. For instance, compounds derived from this compound were tested against breast cancer cell lines MDA-MB-231 and SUIT-2 using MTT assays. These studies revealed that certain derivatives exhibited notable antiproliferative effects, suggesting potential applications in cancer therapy .
The mechanism of action for the cytotoxic effects observed in these studies often involves the induction of apoptosis. Morphological assessments confirmed apoptosis in the most potent compounds through Hoechst 33,258 staining techniques. This highlights the relevance of these compounds as promising anticancer agents .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
3-aminoquinoline | C9H8N2 | Antimicrobial activity; used in cancer therapy. |
Octahydroquinoline derivatives | C9H15N | Similar ring structure; potential neuroprotective effects. |
The unique cyclopentane framework combined with an amino group and carbonyl functionality differentiates this compound from others in its class and enhances its therapeutic potential targeting PAR1.
Properties
IUPAC Name |
1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-2-aminoethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-6-10(13)12-4-5-14-7-8-2-1-3-9(8)12/h8-9H,1-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGRCQNFXDTJIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCN(C2C1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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